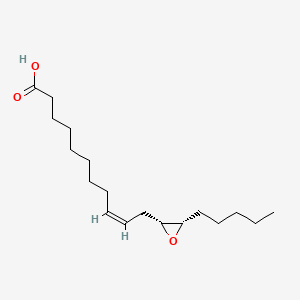

(-)-leukotoxin B

Übersicht

Beschreibung

(-)-Leukotoxin B: is a naturally occurring compound that belongs to the class of epoxides. It is derived from linoleic acid and is known for its biological activity, particularly its role in inflammatory responses. This compound is of significant interest due to its potential therapeutic applications and its involvement in various biochemical pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-leukotoxin B typically involves the epoxidation of linoleic acid. This can be achieved through various methods, including the use of peracids such as meta-chloroperoxybenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide.

Industrial Production Methods: Industrial production of this compound may involve the large-scale epoxidation of linoleic acid using environmentally friendly oxidizing agents. The process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (-)-Leukotoxin B can undergo further oxidation to form diols.

Reduction: The epoxide ring can be reduced to form the corresponding diol.

Substitution: The epoxide ring can be opened by nucleophiles, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

Diols: Formed through the reduction or hydrolysis of the epoxide ring.

Substituted Epoxides: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: (-)-Leukotoxin B is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Inflammatory Response Studies: It is used to study the mechanisms of inflammation and the role of epoxides in biological systems.

Medicine:

Therapeutic Potential: Research is ongoing to explore its potential as a therapeutic agent for inflammatory diseases.

Industry:

Biochemical Research: this compound is used in various biochemical assays and research applications.

Wirkmechanismus

Molecular Targets and Pathways: (-)-Leukotoxin B exerts its effects primarily through its interaction with cellular membranes and enzymes involved in inflammatory pathways. It can modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to the production of various inflammatory mediators. The epoxide ring is crucial for its biological activity, as it can form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Leukotoxin A: Another epoxide derived from linoleic acid with similar biological activity.

Epoxyeicosatrienoic Acids: A group of epoxides derived from arachidonic acid with anti-inflammatory properties.

Uniqueness: (-)-Leukotoxin B is unique due to its specific structure and the presence of the epoxide ring, which is essential for its biological activity. Its ability to modulate inflammatory responses makes it a compound of significant interest in both basic and applied research.

Biologische Aktivität

(-)-Leukotoxin B, a potent bacterial toxin produced by Actinobacillus actinomycetemcomitans, has garnered significant attention due to its unique biological activities and implications in various pathophysiological conditions. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular systems, and relevant research findings.

Leukotoxin B primarily targets leukocytes, particularly human and primate immune cells. It exerts its effects through the following mechanisms:

- Cytotoxicity : Leukotoxin B induces apoptosis in target cells by disrupting membrane integrity and altering cellular signaling pathways. This leads to cell lysis and death, particularly in leukocytes.

- Hemolytic Activity : Studies have shown that leukotoxin can lyse erythrocytes, contributing to its beta-hemolytic properties. The toxin's ability to affect red blood cells is significant for understanding its pathogenicity in infections caused by A. actinomycetemcomitans .

- Immune Modulation : Leukotoxin B can modulate immune responses by activating macrophages and influencing cytokine production, which may lead to inflammatory responses .

Biological Assays and Activity Measurement

The biological activity of this compound can be quantified using various assays. The most common methods include:

- Cytotoxicity Assays : These assays measure the ability of leukotoxin to kill target cells. Common techniques include:

- Lactate Dehydrogenase (LDH) Release Assay : Measures cell membrane integrity by quantifying LDH released into the culture medium.

- Adenosine Triphosphate (ATP) Viability Assay : Evaluates cell viability based on ATP levels, which decrease upon cell death.

| Assay Type | Principle | Application |

|---|---|---|

| LDH Release | Measures cytotoxicity via membrane integrity | Quantification of cell death |

| ATP Viability | Measures cellular energy levels | Assessment of viable cells |

| Neutral Red Uptake | Evaluates lysosomal activity | Cell viability assessment |

Case Studies

- Cytotoxic Effects on Immune Cells : A study demonstrated that leukotoxin B selectively induces apoptosis in human monocytes and lymphocytes, significantly impairing immune responses . The research highlighted the potential role of leukotoxin in evading host defenses during infections.

- Hemolytic Activity Investigation : Research indicated that purified leukotoxin could lyse sheep and human erythrocytes in vitro. This finding suggests that leukotoxin's hemolytic properties contribute to its virulence in bacterial infections .

- Inflammatory Response Modulation : Another study explored how leukotoxin B stimulates alveolar macrophages to produce reactive oxygen species (ROS) and pro-inflammatory cytokines such as IL-1 and TNF-alpha, further elucidating its role in inflammation .

Research Findings

Recent investigations into the biological activity of this compound have provided insights into its complex interactions with host cells:

- Toxicity Thresholds : The concentration at which leukotoxin B exerts lethal effects varies significantly across different cell types, indicating a need for tailored therapeutic approaches when addressing infections caused by A. actinomycetemcomitans .

- Role in Pathogenesis : The toxin's ability to induce apoptosis and modulate immune responses underscores its importance as a virulence factor in periodontal diseases and systemic infections associated with A. actinomycetemcomitans .

Eigenschaften

IUPAC Name |

(Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPLLJZDQAOHD-BEBBCNLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205124 | |

| Record name | (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32381-42-3 | |

| Record name | (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32381-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolic acid, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLIC ACID, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF156V3318 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.